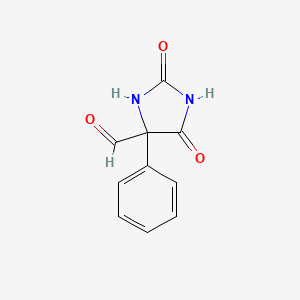
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃. It is characterized by the presence of an imidazolidine ring substituted with a phenyl group and an aldehyde functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde typically involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidine ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification: Using recrystallization or chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 2,5-Dioxo-4-phenylimidazolidine-4-carboxylic acid.
Reduction: 2,5-Dioxo-4-phenylimidazolidine-4-methanol.
Substitution: 2,5-Dioxo-4-(4-nitrophenyl)imidazolidine-4-carbaldehyde.
Applications De Recherche Scientifique
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site and preventing substrate access.
Modulation of receptor function: By interacting with receptor sites and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dioxo-4-methylimidazolidine-4-carbaldehyde: Differing by the presence of a methyl group instead of a phenyl group.
2,5-Dioxo-4-ethylimidazolidine-4-carbaldehyde: Differing by the presence of an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in this compound imparts unique chemical properties, such as increased aromaticity and potential for electrophilic aromatic substitution reactions. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
6952-40-5 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2,5-dioxo-4-phenylimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-6H,(H2,11,12,14,15) |
Clé InChI |
RGFCKUHPUDMQGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
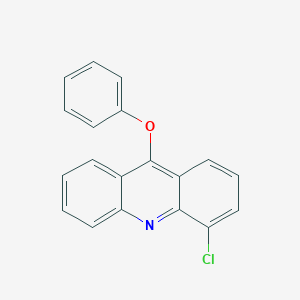

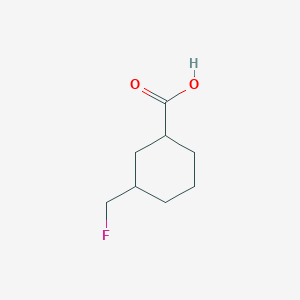
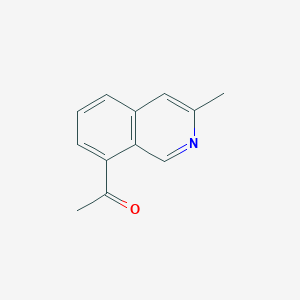
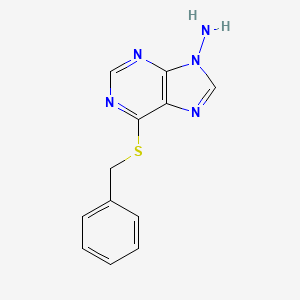
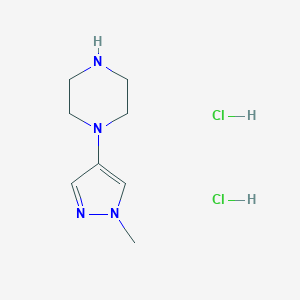
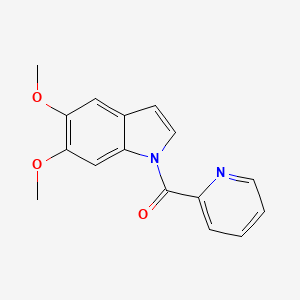
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
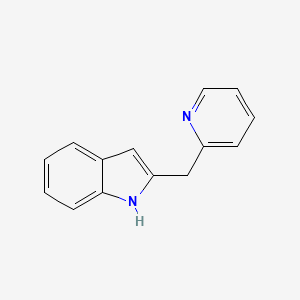
![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
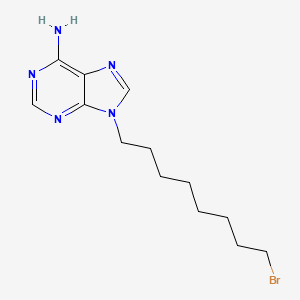
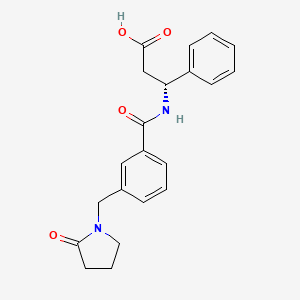
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
